Molecular Weight Advantage of CAS 1797596-95-2 vs. ACC Inhibitor Lead Compounds in the Same Chemotype
Among dimethylfuran-piperidine-methanone chemotypes with reported ACC1/2 inhibitory activity, the target compound (MW = 314.385 g/mol) is significantly smaller than the most potent literature comparator, (2,5-dimethylfuran-3-yl)(4-(4-[(2,6-diphenylpyridin-4-yl)carbonyl]piperazin-1-yl)piperidin-1-yl)methanone (estimated MW ≈ 590 g/mol) [1]. The lower molecular weight of CAS 1797596-95-2 is a critical advantage under Lipinski's Rule of Five, suggesting superior permeability and oral bioavailability potential, although empirical confirmation is lacking. This comparison is based on structural analysis rather than direct head-to-head assay data, as no published biological activity data exist for CAS 1797596-95-2.
| Evidence Dimension | Molecular weight (drug-likeness metric) |
|---|---|
| Target Compound Data | 314.385 g/mol |
| Comparator Or Baseline | (2,5-dimethylfuran-3-yl)(4-(4-[(2,6-diphenylpyridin-4-yl)carbonyl]piperazin-1-yl)piperidin-1-yl)methanone: ~590 g/mol (estimated); (1-benzoylpiperidin-4-yl)(4-(4-[(2,6-diphenylpyridin-4-yl)carbonyl]piperazin-1-yl)piperidin-1-yl)methanone: ~550 g/mol (estimated) |
| Quantified Difference | ~276 g/mol lower (47% reduction) vs. the most potent ACC inhibitor in class; ~236 g/mol lower vs. the benzoylpiperidine comparator |
| Conditions | Calculated from molecular formulae; no biological assay context |
Why This Matters
A ~47% reduction in molecular weight relative to the most potent ACC inhibitor in this chemotype positions CAS 1797596-95-2 as a more fragment-like or lead-like starting point for medicinal chemistry optimization, which is preferred in fragment-based drug discovery campaigns where ligand efficiency metrics are prioritized.
- [1] BRENDA Enzyme Database. EC 6.4.1.2 Inhibitor List, Reference 702599: Chonan, T. et al. Bioorg. Med. Chem. Lett. 2009, 19, 6645–6648. View Source
